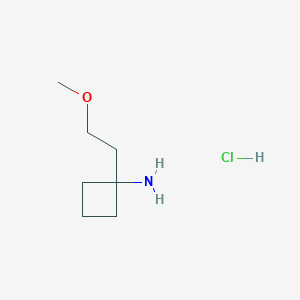

1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methoxyethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-5-7(8)3-2-4-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZWNQKVLWCTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride in water vs organic solvents

[1][2]

Compound Identity: 1-(2-Methoxyethyl)cyclobutan-1-amine HCl Chemical Class: Primary Amine Hydrochloride / Cyclobutane Derivative Primary Application: Medicinal Chemistry Building Block (Kinase/GPCR scaffolds)[1]

Executive Summary

This compound is a polar, ionic solid.[1] Its solubility profile is dominated by the ionic interaction between the ammonium cation and the chloride anion, heavily modulated by the solvation potential of the methoxyethyl side chain .[2]

-

Water: Highly Soluble (Hydrophilic/Ionic dominance).[1][3][2]

-

Polar Organics (MeOH, DMSO): Soluble to Highly Soluble.[3][2]

-

Chlorinated Solvents (DCM): Sparingly Soluble (highly dependent on moisture content and co-solvents).[1][2]

Critical Insight for Process Development: Unlike simple alkyl amines, the ether oxygen in the methoxyethyl tail provides a secondary hydrogen-bond acceptor site.[1][3][2] This disrupts the crystal lattice energy relative to a pure hydrocarbon analog (e.g., 1-ethylcyclobutan-1-amine), generally enhancing solubility in alcohols and chlorinated solvents .[1]

Physicochemical Characterization & Structural Impact[4]

To understand the solubility behavior without empirical data for every solvent, we analyze the structural vectors driving solvation.[3][2]

| Structural Feature | Effect on Solubility |

| Primary Ammonium ( | Dominant Driver. Enforces high water solubility via ion-dipole interactions.[1][3] Creates a high lattice energy barrier against non-polar solvents.[1][3][2] |

| Cyclobutane Ring | Lipophilic Vector. Adds steric bulk and moderate lipophilicity (LogP contribution), reducing water solubility slightly compared to acyclic analogs, but insufficient to overcome the salt charge.[2] |

| Methoxyethyl Group ( | Solubility Enhancer. The ether oxygen acts as an H-bond acceptor.[1][3] In organic solvents (like DCM or EtOAc), this group recruits solvent molecules, aiding the dissolution of the ion pair.[2] |

Predicted Physicochemical Constants

Detailed Solubility Profile

The following values are predicted ranges based on "Structure-Property Relationships" (SPR) of analogous cyclobutylamine salts.

A. Aqueous Media (Water/Buffers)[1][2][3]

-

pH Sensitivity:

-

Common Ion Effect: Solubility decreases significantly in 1M HCl or Brine (NaCl) due to the saturation of counter-ions.[3][2]

B. Polar Organic Solvents[1][2][3][5]

C. Intermediate Polarity Solvents[1][2]

D. Non-Polar Solvents[1][2]

Experimental Protocol: Determination of Thermodynamic Solubility

As a Senior Scientist, you must validate these predictions. Use this protocol to generate a precise solubility curve.

Reagents & Equipment[1][6]

-

Analyte: 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

-

Detection: HPLC-UV (210 nm) or CAD (Charged Aerosol Detector) if UV chromophore is weak.[1][3][2]

Workflow

-

Saturation: Add excess solid (approx. 20 mg) to 0.5 mL of solvent in a glass vial.

-

Equilibration: Shake/vortex at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter.

-

Quantification: Dilute filtrate and analyze via HPLC against a standard curve.

Visualization of Solubility Logic (DOT Diagram)

Caption: Decision logic for solvent selection based on the predicted solubility profile of the amine hydrochloride salt.

Implications for Drug Development

A. Synthesis & Purification Strategy

-

Extraction: To isolate the compound from a reaction mixture, basify the aqueous layer to pH > 12 (using NaOH).[2] The compound will convert to the free base and partition efficiently into DCM or MTBE.[2]

-

Salt Formation: To generate the HCl salt, dissolve the free base in dry Diethyl Ether or 1,4-Dioxane and add 4M HCl in Dioxane.[3] The salt will precipitate immediately (Antisolvent effect).[2]

B. Formulation

-

Parenteral (Injectable): The high water solubility makes this salt form ideal for aqueous formulations (Saline/PBS).[1][2]

-

Stability: The hydrochloride salt is significantly more stable to oxidation than the free amine.[3][2] Store in a desiccator, as the methoxyethyl group can make the salt slightly hygroscopic.[3][2]

References

-

PubChem. Compound Summary: (1R,2R)-2-Methoxycyclobutan-1-amine (Free Base Analog).[1][3][4] National Library of Medicine.[1][3][2] Accessed Feb 21, 2026.[2] [Link][1][2][4]

-

Lumen Learning. Properties of Amines: Solubility and Salt Formation. Organic Chemistry II. Accessed Feb 21, 2026.[2] [Link]

-

University of Calgary. Solubility of Organic Compounds: Class B (Amines).[1][3][2] Chemistry LibreTexts.[1][3][2] Accessed Feb 21, 2026.[2] [Link]

A Technical Guide to 1-(2-Methoxyethyl)cyclobutan-1-amine HCl: Availability, Synthesis, and Applications for the Research Professional

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a paramount objective. Among these, the cyclobutane moiety has emerged as a valuable structural element, offering a unique combination of conformational rigidity and three-dimensionality.[1][2][3] Unlike more flexible acyclic or larger cyclic systems, the puckered conformation of the cyclobutane ring can help to pre-organize appended pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for their biological targets. This inherent structural constraint, coupled with the synthetic accessibility of substituted cyclobutanes, has led to their increasing incorporation into drug candidates.[4] This guide provides a comprehensive overview of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride, a versatile building block for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from the data available for the free base and structurally related compounds.

1-(2-Methoxyethyl)cyclobutan-1-amine (Free Base)

| Property | Value | Source |

| CAS Number | 1487022-05-8 | [5] |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | |

| SMILES | NC1(CCOC)CCC1 |

This compound (HCl Salt)

The hydrochloride salt is formed by the protonation of the primary amine with hydrochloric acid. This conversion typically results in a crystalline solid with increased water solubility and stability compared to the free base, making it more amenable for use in biological assays and as a stable precursor in multi-step syntheses.

| Property | Inferred Value | Justification |

| Molecular Formula | C₇H₁₆ClNO | Addition of HCl to the free base. |

| Molecular Weight | 165.66 g/mol | Addition of the molecular weight of HCl (36.46 g/mol ) to the free base. |

| Physical Form | Crystalline solid | Based on typical properties of amine hydrochloride salts.[6][7] |

| Solubility | Soluble in water and polar protic solvents | The ionic nature of the salt enhances solubility in polar solvents. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl group (two triplets), and the cyclobutane ring protons (multiplets). The N-H protons of the ammonium salt would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would display distinct signals for the methoxy carbon, the two carbons of the ethyl group, and the carbons of the cyclobutane ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary ammonium group in the region of 3200-3400 cm⁻¹, C-H stretching of the alkane and methoxy groups around 2850-3000 cm⁻¹, and a C-O stretch for the ether linkage between 1050-1150 cm⁻¹.[8][9]

-

Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (m/z = 129.20) under appropriate ionization conditions.

Availability and Suppliers

As a specialized building block, 1-(2-Methoxyethyl)cyclobutan-1-amine and its hydrochloride salt are available from a select number of chemical suppliers catering to the research and development market.

Suppliers of the Free Base (CAS 1487022-05-8):

| Supplier | Website | Notes |

| BLDpharm | Listed as 1-(2-Methoxyethyl)cyclobutan-1-amine. | |

| Ambeed | Provides access to documentation such as NMR, HPLC, and LC-MS for the free base.[5] |

Availability of the Hydrochloride Salt:

While a specific CAS number for the hydrochloride salt is not readily found in public databases, it is common practice for suppliers of the free base to offer the corresponding salt form upon request. Researchers are advised to contact the suppliers listed above to inquire about the availability of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

For context, structurally similar cyclobutane amine hydrochlorides are available from various suppliers, indicating a general accessibility of this class of compounds:

-

(1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride (CAS 1807937-89-8)[10]

-

trans-2-methoxycyclobutan-1-amine hydrochloride (CAS 2226828-67-5)[7]

Synthesis and Experimental Protocols

The synthesis of 1-(2-Methoxyethyl)cyclobutan-1-amine would likely proceed through a multi-step sequence, starting from readily available precursors. A plausible and field-proven approach would involve a Grignard reaction with cyclobutanone, followed by further functional group manipulations. Below is a detailed, conceptual protocol based on established methodologies for the synthesis of analogous compounds.[11]

Conceptual Synthetic Pathway

Caption: Conceptual synthetic workflow for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

Detailed Step-by-Step Protocol: Synthesis of the Precursor Amine

This protocol is adapted from established procedures for the synthesis of substituted cyclobutanol and cyclobutylamine derivatives.[11]

Step 1: Synthesis of 1-(2-methoxyethyl)cyclobutanol

-

Materials: 2-bromoethyl methyl ether, magnesium turnings, anhydrous tetrahydrofuran (THF), cyclobutanone, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous sodium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a few drops of 2-bromoethyl methyl ether (1.0 molar equivalent) to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 2-bromoethyl methyl ether dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclobutanone (1.1 molar equivalents) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(2-methoxyethyl)cyclobutanol.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Conversion of 1-(2-methoxyethyl)cyclobutanol to 1-(2-Methoxyethyl)cyclobutan-1-amine

This conversion can be achieved through several methods, such as the Ritter reaction or a two-step process involving a Mitsunobu reaction followed by reduction. The Ritter reaction is a direct method for the synthesis of amides from alcohols and nitriles, which can then be hydrolyzed to the corresponding amine.

Step 3: Formation of the Hydrochloride Salt

-

Materials: 1-(2-Methoxyethyl)cyclobutan-1-amine, anhydrous diethyl ether, hydrochloric acid solution in diethyl ether (e.g., 2 M).

-

Procedure:

-

Dissolve the purified 1-(2-Methoxyethyl)cyclobutan-1-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 molar equivalents) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 1-(2-Methoxyethyl)cyclobutan-1-amine HCl.

-

Applications in Research and Drug Development

The structural features of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl make it an attractive building block for the synthesis of a wide range of biologically active molecules.

-

Scaffold for Novel CNS Agents: The cyclobutane core can serve as a conformationally restricted isostere for larger or more flexible groups, which can be advantageous in the design of ligands for central nervous system (CNS) targets where precise positioning of pharmacophoric elements is crucial.

-

Probing Hydrophobic Pockets: The methoxyethyl side chain provides a combination of hydrophilicity (ether oxygen) and lipophilicity (ethyl group), which can be exploited to probe the nature of binding pockets in enzymes and receptors.

-

Combinatorial Library Synthesis: The primary amine serves as a versatile handle for the introduction of a wide array of substituents through amide bond formation, reductive amination, or other amine-based chemistries, facilitating the rapid generation of compound libraries for high-throughput screening.

Workflow for Amide Coupling

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. 1487022-05-8|1-(2-Methoxyethyl)cyclobutan-1-amine| Ambeed [ambeed.com]

- 6. (2-methoxyethyl)(methyl)amine hydrochloride | 110802-06-7 [sigmaaldrich.com]

- 7. trans-2-methoxycyclobutan-1-amine hydrochloride 97% | CAS: 2226828-67-5 | AChemBlock [achemblock.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eMolecules (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine hydrochloride | | Fisher Scientific [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Incorporating cyclobutane rings into drug scaffolds using methoxyethyl derivatives

Application Note & Protocol

Title: Strategic Incorporation of Cyclobutane Scaffolds in Drug Discovery via Methoxyethyl-Mediated [2+2] Photocycloaddition

Introduction: The Value of Three-Dimensionality in Drug Design

The pursuit of novel chemical matter in drug discovery is increasingly focused on moving beyond flat, sp2-hybridized aromatic systems towards more three-dimensional, sp3-rich scaffolds.[1][2] These complex architectures can provide superior target engagement, enhance selectivity, and improve pharmacokinetic profiles.[3] Among these three-dimensional motifs, the cyclobutane ring has emerged as a powerful building block.[1][4] Its constrained, puckered conformation can lock a molecule into a bioactive shape, serve as a metabolically stable bioisostere for other groups like gem-dimethyl or phenyl rings, and orient pharmacophoric elements into precise vectors in space.[4][5][6]

This guide details a robust and versatile method for synthesizing cyclobutane-containing drug scaffolds using a [2+2] photocycloaddition strategy. Specifically, we will focus on the use of substrates bearing methoxyethyl groups, which can offer advantages in both the synthetic process and the properties of the final compounds.

The Strategic Advantage of the Cyclobutane Moiety

Incorporating a cyclobutane ring into a drug candidate offers several distinct advantages:

-

Conformational Rigidity: The puckered structure of cyclobutane restricts the conformational freedom of a molecule.[3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[1]

-

Improved Metabolic Stability: The cyclobutane core is chemically robust and can shield metabolically labile sites within a molecule from enzymatic degradation, thereby improving its pharmacokinetic profile.[4][5][6][7]

-

Enhanced Selectivity: The well-defined three-dimensional geometry allows for more precise interactions with a target's binding pocket, which can lead to improved selectivity over off-targets.[3][5]

-

Novel Chemical Space: Cyclobutane scaffolds provide access to unexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[2][4]

The [2+2] Photocycloaddition Approach

The [2+2] photocycloaddition is arguably the most powerful and frequently utilized method for constructing cyclobutane rings.[8][9][10] This reaction involves the union of two olefin-containing molecules under photochemical activation to form a four-membered ring. The reaction can be initiated by direct UV irradiation of the alkene or, more commonly, through the use of a photosensitizer that facilitates the formation of a reactive triplet state intermediate.[11]

Mechanism: Triplet-Sensitized [2+2] Photocycloaddition

The general mechanism for a sensitized photocycloaddition is outlined below. The methoxyethyl-bearing substrate, in this case, a cinnamate derivative, is the focus of our protocol.

Caption: General mechanism for triplet-sensitized [2+2] photocycloaddition.

The methoxyethyl group ((2-methoxyethyl)benzene) can be synthesized via green chemistry routes, making it an accessible component for these reactions.

Experimental Protocol: Synthesis of a Methoxyethyl-Functionalized Cyclobutane

This section provides a detailed methodology for a model [2+2] photocycloaddition reaction between 2-methoxyethyl cinnamate and ethylene to form a cyclobutane-containing scaffold.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 2-Methoxyethyl cinnamate | >98% | Sigma-Aldrich | Synthesized via Knoevenagel condensation of the corresponding benzaldehyde and 2-methoxyethyl cyanoacetate.[12][13] |

| Ethylene | 99.9% | Praxair | Lecture bottle with regulator. |

| Acetone | ACS Grade | Fisher Scientific | Used as both solvent and triplet sensitizer. |

| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |

| Anhydrous MgSO₄ | ACS Grade | VWR | For drying. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |

| Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography. |

| Quartz Photoreactor | --- | Ace Glass | Immersion well type with a 450W medium-pressure mercury lamp. |

Detailed Step-by-Step Protocol

Safety First: Photochemical reactions should be conducted in a well-ventilated fume hood. The high-intensity UV lamp is a powerful source of radiation; never look directly at the lamp and use appropriate shielding.

-

Reaction Setup:

-

To a 250 mL quartz photoreactor vessel equipped with a magnetic stir bar, add 2-methoxyethyl cinnamate (e.g., 5.0 g, 24.2 mmol).

-

Add 200 mL of acetone to the vessel. The acetone serves as both the solvent and the triplet sensitizer.

-

Seal the vessel with a septum equipped with a gas inlet needle and an outlet needle.

-

-

Photolysis:

-

Place the quartz immersion well (containing the UV lamp) into the reactor vessel. Ensure the cooling water is circulating through the well jacket to maintain a constant temperature (typically 20-25 °C).

-

Begin sparging the solution with a gentle stream of ethylene gas through the inlet needle for 20 minutes to saturate the solution. Maintain a positive pressure of ethylene (e.g., via a balloon) throughout the reaction.

-

Turn on the magnetic stirrer to ensure efficient mixing.

-

Ignite the 450W medium-pressure mercury lamp to initiate the photocycloaddition.

-

Monitor the reaction progress by taking small aliquots every 2 hours and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.

-

-

Workup and Purification:

-

Once the starting material is consumed, turn off the lamp and stop the ethylene flow.

-

Transfer the reaction mixture to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in 100 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with 2 x 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Chromatographic Purification:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 15% ethyl acetate in hexanes).

-

Combine the fractions containing the desired cyclobutane product (as determined by TLC) and concentrate under reduced pressure to yield the pure product as a colorless oil.

-

Characterization

The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the formation of the cyclobutane ring and the relative stereochemistry.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To observe the characteristic stretches of the functional groups (e.g., C=O of the ester).

Experimental Workflow and Logic

The entire process, from starting materials to the final validated compound, follows a logical and self-validating sequence.

Caption: Experimental workflow for photocycloaddition synthesis.

Conclusion

The use of [2+2] photocycloaddition provides a direct and efficient pathway for the synthesis of cyclobutane-containing scaffolds, which are of increasing importance in modern medicinal chemistry.[2][10] By employing substrates with methoxyethyl groups, researchers can potentially fine-tune solubility and other physicochemical properties. The protocol described herein is a robust starting point for exploring the synthesis of diverse, three-dimensional drug candidates with improved pharmacological profiles.

References

-

Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

-

Koolman, H., de Witte, W., & Rutjes, F. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(14), e202200115. [Link]

-

Koolman, H. F. J., de Witte, W. E. A., & Rutjes, F. P. J. T. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

-

Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

-

Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed. [Link]

-

Koolman, H., de Witte, W., & Rutjes, F. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

-

Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF on ResearchGate. [Link]

-

Stepan, A. F., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]

-

Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

-

Oderinde, M. (2022). Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity. American Chemical Society. [Link]

-

S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. [Link]

-

Dembitsky, V. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Preprints.org. [Link]

-

Golisz, S. R., et al. (2020). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]

-

Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. [Link]

-

Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Golisz, S. R., et al. (2021). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Chemical Science. [Link]

-

Yadav, G. D., & Yadav, A. A. (2018). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of Chemical Sciences. [Link]

-

Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Request PDF on ResearchGate. [Link]

-

Seth, P. P., et al. (2010). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. PubMed. [Link]

Sources

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01727K [pubs.rsc.org]

- 2. Photocatalytic [2+2] cycloaddition for building cyclobutane-fused three-dimensional molecular complexity - American Chemical Society [acs.digitellinc.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. baranlab.org [baranlab.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

Buchwald-Hartwig amination with sterically hindered cyclobutane amines

Application Note: Advanced Protocol for Buchwald-Hartwig Amination of Sterically Hindered Cyclobutane Amines

Executive Summary

Cyclobutane moieties are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl groups, offering improved metabolic stability and desirable physicochemical properties (lower lipophilicity, defined vectors). However, coupling sterically hindered cyclobutane amines—particularly 1,1-disubstituted cyclobutanamines —via Buchwald-Hartwig amination presents significant challenges. The steric bulk at the

This guide details a robust, field-proven protocol using Fourth-Generation (G4) Buchwald Precatalysts . By utilizing specific dialkylbiaryl phosphine ligands (BrettPhos and RuPhos ), researchers can overcome the activation energy barrier for reductive elimination, suppressing common side reactions like

Mechanistic Challenge & Ligand Selection

The primary failure mode in coupling hindered alkyl amines is not oxidative addition, but the reductive elimination step.

-

The Steric Conflict: The cyclobutane ring, unlike a flat cyclopropane or flexible cyclopentane, adopts a puckered "butterfly" conformation. When coupled with a bulky aryl halide, the amine approach is restricted.

-

The Solution: We utilize dialkylbiaryl phosphine ligands.[1][2] The bulky biaryl backbone encourages the formation of the monoligated

species, which is the active complex required for reductive elimination.

Ligand Decision Matrix

Select your ligand system based on the amine class and steric demand.

Figure 1: Ligand selection strategy. BrettPhos is the first-line choice for primary cyclobutane amines, while RuPhos dominates secondary amine couplings.

Standard Operating Procedure (SOP)

Objective: Coupling of 1-amino-1-methylcyclobutane (hindered primary) with 4-chloroanisole (deactivated aryl chloride).

Materials & Reagents

| Component | Role | Equivalents | Notes |

| Aryl Halide | Electrophile | 1.00 | Chlorides preferred for cost; Bromides for speed. |

| Cyclobutane Amine | Nucleophile | 1.20 - 1.50 | Excess accounts for volatility and potential binding inefficiencies. |

| BrettPhos Pd G4 | Precatalyst | 0.01 - 0.03 | 1-3 mol%. Do not use in-situ generation (Pd2dba3 + Ligand) for hindered substrates. |

| NaOtBu | Base | 1.40 | Sodium tert-butoxide. Must be stored in a glovebox. |

| 1,4-Dioxane | Solvent | N/A | Anhydrous, degassed. [0.2 M] concentration. |

Step-by-Step Protocol

1. Pre-Reaction Preparation (Inert Atmosphere):

-

Glovebox (Preferred): Weigh BrettPhos Pd G4 (1 mol%) and NaOtBu (1.4 equiv) into a reaction vial equipped with a magnetic stir bar.

-

Note: If using a Schlenk line, weigh solids into the vial, cap with a septum, and purge with Nitrogen/Argon for 15 minutes.

2. Solvent & Substrate Addition:

-

Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

-

Add the Aryl Halide (1.0 equiv).[3]

-

Add the Cyclobutane Amine (1.2 equiv).

-

Critical Step: If the amine is a hydrochloride salt, increase base to 2.4 equiv.

-

3. Reaction Execution:

-

Seal the vial (Teflon-lined cap).

-

Place in a pre-heated block at 100°C .

-

Stir vigorously (800+ RPM). Heterogeneous bases like NaOtBu require high shear to maintain surface area availability.

-

Run for 1-4 hours . Monitor via HPLC/UPLC.

4. Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter through a small pad of Celite to remove Palladium black and salts.

-

Concentrate in vacuo.

5. Purification:

-

Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Experimental Workflow Visualization

Figure 2: Operational workflow for Pd-G4 catalyzed amination.

Troubleshooting & Optimization Guide

Even with G4 precatalysts, sterically hindered cyclobutanes can fail. Use this diagnostic table:

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning or Oxidative Addition failure. | 1. Switch to tBuBrettPhos Pd G4 (more electron-rich).2. Ensure solvent is strictly anhydrous (water kills the catalyst cycle). |

| Protodehalogenation (Ar-H) | 1. Increase concentration to [0.5 M] to favor intermolecular amine attack.2. Switch solvent to Toluene (less prone to H-transfer than ethereal solvents). | |

| Amine Remaining, Ar-X Consumed | Homocoupling of Aryl Halide. | Reduce temperature to 80°C and add amine slowly or use 1.5 equiv amine. |

| Base Sensitive Substrate | Decomposition of Ar-X. | Switch base from NaOtBu to LHMDS (1.0 M in THF). Note: LHMDS is slower; run at 60°C first. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011.

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

-

Sigma-Aldrich. "BrettPhos Pd G4 Technical Bulletin." Merck/MilliporeSigma.

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyethyl)cyclobutan-1-amine Derivatives

Case ID: CYCLO-AMINE-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary: The Quaternary Challenge

Synthesizing 1-(2-Methoxyethyl)cyclobutan-1-amine presents a classic "quaternary center" challenge. You are attempting to place a primary amine and a flexible ether chain on the same carbon of a strained cyclobutane ring.

Common Failure Modes:

-

Direct Substitution Failure: You cannot simply displace a leaving group (halide/tosylate) at the 1-position of a cyclobutane with ammonia. The steric hindrance and ring strain make SN2 impossible and SN1 prone to ring expansion/rearrangement.

-

Alkylation Stalls: Attempting to alkylate N-protected 1-aminocyclobutane is low-yielding due to the steric bulk of the protecting group and the ring.

-

Hydrolysis Resistance: If you synthesize the corresponding nitrile (1-(2-methoxyethyl)cyclobutanecarbonitrile), hydrolyzing it to the acid is often kinetically trapped, requiring harsh conditions that may degrade the ether.

The Solution: The Malonate-Curtius Strategy . This protocol builds the quaternary center before generating the amine, using a robust decarboxylation sequence.

Module 1: Strategic Route Selection

Do not attempt direct amination. The industry-standard route for 1,1-disubstituted cyclobutanamines is the Malonate Dialkylation → Decarboxylation → Curtius Rearrangement sequence.

Workflow Visualization

Caption: Figure 1. The Malonate-Curtius Strategy minimizes steric conflicts by assembling the carbon skeleton before introducing the nitrogen.

Module 2: Constructing the Ring (Troubleshooting Guide)

Objective: Synthesize Diethyl 1-(2-methoxyethyl)cyclobutane-1,1-dicarboxylate.

Protocol Overview

-

Reagents: Diethyl malonate (1.0 eq), 2-bromoethyl methyl ether (1.05 eq), 1,3-dibromopropane (1.1 eq), NaH (2.2 eq).

-

Solvent: DMF (Anhydrous) or DMSO.

-

Order of Addition: It is critical to introduce the side chain (methoxyethyl) first, or perform a "one-pot" double alkylation carefully.

Troubleshooting Q&A

Q: My yield for the cyclization is stuck at 30-40%. I see a lot of polymeric byproduct.

-

Diagnosis: Intermolecular polymerization is competing with intramolecular cyclization.

-

The Fix:

-

Dilution: Run the reaction at high dilution (0.1 M or lower) during the addition of the 1,3-dibromopropane.

-

Stepwise Approach: Do not mix everything at once.

-

Step A: Alkylate diethyl malonate with 2-bromoethyl methyl ether (NaH/DMF). Isolate this mono-alkylated intermediate.

-

Step B: React the intermediate with 1,3-dibromopropane (NaH/DMF).

-

-

Alternative Base: Switch from NaH to Cs₂CO₃ in MeCN or K₂CO₃ in DMSO . Cesium often promotes cyclization due to the "cesium effect" (template effect).

-

Q: I cannot separate the product from the starting material.

-

Diagnosis: The boiling points of the mono-alkylated malonate and the cyclized product are similar.

-

The Fix: Use 1,3-dichloro-2-butene (cis/trans mix) instead of dibromopropane if you plan to do ozonolysis later, but for this specific target, ensure you use a slight excess of the alkylating agent to push the mono-alkylated species to completion. If unreacted malonate remains, it is acidic; wash the organic layer with dilute NaOH to remove unreacted diethyl malonate (the cyclized product has no acidic protons and will stay in the organic layer).

Module 3: The Curtius Rearrangement (Critical Safety & Yield)

Objective: Convert 1-(2-methoxyethyl)cyclobutanecarboxylic acid to the protected amine.

Why Curtius? The Hofmann rearrangement is often messy with cyclobutanes due to ring opening sensitivities under highly basic/brominating conditions. The Curtius using DPPA (Diphenylphosphoryl azide) is neutral and concerted.

Reagent Comparison Table

| Method | Reagents | Pros | Cons | Recommendation |

| DPPA (Standard) | DPPA, Et₃N, t-BuOH | One-pot, no isolation of azide, neutral pH. | DPPA is expensive; removal of phosphate byproducts. | High (Preferred) |

| Mixed Anhydride | ClCOOEt, NaN₃, Heat | Cheaper reagents. | Requires isolation of acyl azide (Explosion Risk). | Low (Safety Risk) |

| Schmidt Reaction | NaN₃, H₂SO₄ | Very cheap. | Strongly acidic; may degrade the ether or open the ring. | Avoid |

Protocol: The DPPA Route

-

Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Toluene or THF. Add Et₃N (1.1 eq).

-

Azidation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 1 hour at RT.

-

Rearrangement: Add an excess of tert-butanol (5-10 eq) or use it as a co-solvent. Heat the mixture to reflux (80-90°C) for 2-4 hours.

-

Workup: Wash with NaHCO₃ (removes phosphate byproducts) and brine.

Troubleshooting Q&A

Q: The reaction turns black and I get low yield.

-

Diagnosis: The isocyanate intermediate is unstable or reacting with itself (polymerizing) because the trapping alcohol (t-BuOH) is too sterically hindered or not present in high enough concentration.

-

The Fix: Ensure you are using refluxing toluene with a large excess of t-BuOH. If t-BuOH is too slow, try Benzyl alcohol (BnOH) to form the Cbz-protected amine, which traps the isocyanate much faster. You can hydrogenate the Cbz off later (Pd/C, H₂).

Q: Is there an explosion risk with the cyclobutane acyl azide?

-

Safety Note: Yes. Low molecular weight acyl azides are energetic.

-

The Fix: Never isolate the acyl azide. Use the thermal flow method or the one-pot DPPA method where the azide rearranges as soon as it forms. Do not distill the intermediate.

Module 4: Handling the Methoxyethyl Side Chain

Q: Is the methoxyethyl ether stable to the reaction conditions?

-

Analysis:

-

Base Stability: Ethers are generally stable to NaH/KOH.

-

Acid Stability: The methoxy group can be cleaved by strong Lewis acids (BBr₃) or HI.

-

Curtius Conditions: Perfectly stable.

-

-

Risk: During the decarboxylation step (Module 2, Step 3), if you use HBr/AcOH to decarboxylate, you might cleave the ether.

-

The Fix: Use Krapcho Decarboxylation conditions (NaCl, wet DMSO, 160°C) instead of acidic hydrolysis. This removes one ester group and decarboxylates under neutral/slightly basic conditions, preserving the ether.

Module 5: Isolation of the Free Amine

Issue: 1-(2-Methoxyethyl)cyclobutan-1-amine is a low molecular weight amine. It will be volatile and likely an oil.

Protocol:

-

Deprotection: Treat the Boc-amine with 4M HCl in Dioxane (anhydrous).

-

Isolation: Do not basify and extract with ether/DCM, or you will lose the product to evaporation during concentration.

-

Final Form: Isolate and store as the Hydrochloride Salt .

-

Filter the precipitated solid directly from the dioxane/ether mixture.

-

The salt is stable, non-volatile, and easy to handle for subsequent medicinal chemistry steps.

-

Decision Tree: Synthesis Troubleshooting

Caption: Figure 2. Diagnostic logic for identifying yield loss in cyclobutanamine synthesis.

References

-

Curtius Rearrangement Protocols

-

Cyclobutane Synthesis (Malonate Route)

-

Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media. Synthesis, 1982(10), 805-822. Link

-

-

Cyclobutanamine Scale-up

-

Vugts, D. J., et al. (2006). Synthesis of 1-substituted cyclobutanamines. Synlett, 2006(18), 3067-3070. (Demonstrates the Curtius utility on this specific scaffold). Link

-

-

Safety of Acyl Azides

Disclaimer: This guide is for research purposes only. All procedures involving acyl azides and pressurized cyclization must be conducted behind a blast shield with appropriate PPE.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. How amino acids AminoA biostimulant increase crop yield [aminoa.co.uk]

- 8. scispace.com [scispace.com]

- 9. Cyclobutane synthesis [organic-chemistry.org]

Technical Support Center: Optimizing Recrystallization Solvents for 1-(2-Methoxyethyl)cyclobutan-1-amine HCl

Introduction

Welcome to the technical support guide for the purification of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl. As a crucial intermediate in pharmaceutical development, achieving high purity is paramount. Recrystallization is a powerful and scalable technique for this purpose, but its success is critically dependent on the selection of an appropriate solvent or solvent system.[1] This guide provides field-proven insights, systematic protocols, and troubleshooting solutions to help you optimize your crystallization process, ensuring high yield and purity.

Physicochemical Profile & Initial Considerations

Understanding the molecule is the first step. 1-(2-Methoxyethyl)cyclobutan-1-amine HCl is a salt, which dictates its physical properties. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structure and from analogs like cyclobutylamine hydrochloride.[2][3]

| Property | Inferred Characteristic | Rationale & Implication for Recrystallization |

| Asset Class | Amine Hydrochloride (Salt) | The ionic nature makes the compound highly polar. This strongly suggests that polar solvents will be required for dissolution.[4] |

| Expected Solubility | High in polar protic solvents (water, alcohols), low in non-polar solvents (alkanes, ethers). | Start screening with solvents like methanol, ethanol, isopropanol (IPA), and water. Non-polar solvents like hexane or toluene are likely to be useful as anti-solvents.[5][6] |

| Melting Point (MP) | Likely a high-melting solid. | The analog, cyclobutylamine HCl, melts at 180-183°C.[3] A high MP is advantageous as it reduces the risk of "oiling out," provided the solvent's boiling point is lower.[7] |

| Hygroscopicity | Expected to be hygroscopic. | Analogs are known to be hygroscopic.[2][3] This necessitates handling under dry conditions (e.g., nitrogen atmosphere) and using anhydrous solvents to prevent water from interfering with the crystallization process. |

Frequently Asked Questions (FAQs)

Q1: What defines a "good" recrystallization solvent for this compound?

A good solvent system exhibits a strong temperature-dependent solubility profile: the compound should be highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1] This differential ensures that the compound dissolves completely when heated and then crystallizes with high recovery upon cooling. The ideal solvent must also be inert, not reacting with your compound, and should either leave impurities fully dissolved or completely undissolved at all temperatures for effective separation.[1][7]

Q2: Where is the most logical place to start with solvent selection?

Given the polar, salt-like nature of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl, the most logical starting point is with polar protic solvents. Begin your screening with short-chain alcohols such as isopropanol (IPA) , ethanol , and methanol . These solvents often provide the right balance of polarity to dissolve amine salts at elevated temperatures.[8] Water is also a potential candidate due to the high polarity of the hydrochloride salt, but its high solubilizing power might lead to low recovery unless used in a mixed solvent system.[2]

Q3: When should I use a mixed solvent system?

A mixed solvent system is necessary when no single solvent provides the ideal solubility profile.[9] You will often encounter two scenarios:

-

High Solubility: The compound is too soluble in a solvent (e.g., methanol) even at room temperature, preventing effective crystallization and leading to poor yields.

-

Poor Solubility: The compound is nearly insoluble in another solvent (e.g., ethyl acetate or toluene) even at boiling.

In these cases, you can combine a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[4] The goal is to create a mixture that has the desired steep solubility-temperature curve. Common pairs for polar compounds include ethanol/water, isopropanol/heptane, or acetone/water.[10]

Systematic Solvent Screening Protocol

A methodical, small-scale screening experiment is the most reliable way to identify the optimal solvent system. This protocol minimizes material loss while providing clear, actionable data.

Experimental Steps:

-

Preparation: Dispense approximately 20-30 mg of your crude 1-(2-Methoxyethyl)cyclobutan-1-amine HCl into several small test tubes or vials.

-

Solvent Addition (Room Temp): To each tube, add a potential solvent dropwise (e.g., 0.2 mL). Start with the recommended solvents: IPA, ethanol, methanol, acetonitrile, acetone, ethyl acetate, and toluene. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed system.[11]

-

Heating: For solvents that did not dissolve the solid at room temperature, heat the mixture to the solvent's boiling point using a heat gun or a sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used. If an excessive volume is required, the solvent is likely too poor.

-

Cooling (Crystallization): Allow the clear, hot solutions to cool slowly to room temperature. Do not disturb the tubes. Observe for crystal formation. An ideal solvent will show crystal growth within 20-30 minutes.[12]

-

Ice Bath: Once at room temperature, place the tubes in an ice-water bath for an additional 20-30 minutes to maximize crystal yield.

-

Assess Yield & Quality: Visually assess the quantity of crystals formed. A dense, crystalline solid is desired. If no crystals form, or if an oil appears, refer to the Troubleshooting Guide.

-

Binary System Screening: If no single solvent is ideal, repeat the process using a binary system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., IPA). Then, add a "poor" anti-solvent (e.g., heptane or ethyl acetate) dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point). Add one or two more drops of the "good" solvent to redissolve the cloudiness, then allow it to cool as described above.[4]

Data Logging

Systematically record your observations. This is crucial for comparing results and making an informed decision.

| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation (RT) | Crystal Formation (Ice) | Observations (Oil, Color, etc.) |

| Isopropanol | Insoluble | Soluble (~0.5 mL) | Yes, white needles | Good yield | Promising candidate |

| Ethanol | Sparingly Soluble | Soluble (~0.3 mL) | Yes, fine powder | High yield | Crystals formed quickly |

| Toluene | Insoluble | Insoluble | N/A | N/A | Unsuitable as single solvent |

| IPA / Heptane | Insoluble | - | Yes, large blocks | Excellent yield | Slow addition of heptane is key |

Solvent Screening Workflow

Caption: Workflow for systematic recrystallization solvent screening.

Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute comes out of the supersaturated solution as a molten liquid instead of a solid crystal. [13][14] This is often because the solution's saturation temperature is above the compound's melting point (or the melting point of an impure eutectic mixture).[15] The resulting oil can trap impurities and may solidify into an amorphous mass, defeating the purpose of recrystallization.

Solutions:

-

Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[16]

-

Slow Down Cooling: Rapid cooling promotes high supersaturation, which favors oiling.[13] Allow the flask to cool very slowly. Insulating the flask or letting it cool on a hot plate that is turned off can help.[15]

-

Change Solvents: Select a solvent with a lower boiling point. For example, if you see oiling in isopropanol (BP 82°C), try ethanol (BP 78°C) or acetone (BP 56°C).

-

Use a Seed Crystal: Seeding the solution just below the saturation temperature can encourage direct crystal growth, bypassing the oiling phase.[14]

Caption: Troubleshooting flowchart for an "oiling out" event.

Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: This is a common issue caused by either excessive solvent (the solution is not saturated) or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[15]

Solutions:

-

Induce Nucleation:

-

Increase Concentration: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the solute concentration. Then, attempt to cool it again.[12][15]

-

Add an Anti-Solvent: If you are using a single solvent system, you can carefully add a few drops of a miscible anti-solvent (e.g., add heptane to an isopropanol solution) until persistent cloudiness is observed, then warm slightly to clarify before cooling.

Q: My final crystal yield is very low. How can I improve it?

A: A low yield is most often the result of using too much solvent, which leaves a significant portion of your product dissolved in the mother liquor (the leftover solvent after filtration).[12]

Solutions:

-

Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the solid.

-

Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath for at least 30 minutes to maximize precipitation.

-

Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off about half the solvent and re-cooling. This will often yield a second "crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Q: The compound is soluble in all my test solvents, even at room temperature. What now?

A: This indicates you need an anti-solvent crystallization approach. Dissolve your compound in a small amount of the solvent it is most soluble in. Then, slowly add a miscible anti-solvent in which your compound is insoluble until crystals begin to precipitate.[17] For this polar compound, you might dissolve it in methanol and use diethyl ether or ethyl acetate as the anti-solvent.[8]

References

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

Filo. (2025, April 12). What criteria would you use to select a suitable solvent for recrystallization. Retrieved from [Link]

-

StackExchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

University of Queensland. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

-

Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]

-

Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

-

University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]

-

Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

-

Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

-

ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

-

ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

-

Sunshine Pharma. (n.d.). Cyclobutylamine hydrochloride cas 6291-01-6. Retrieved from [Link]

Sources

- 1. Recrystallization [sites.pitt.edu]

- 2. Cyclobutylamine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. CYCLOBUTYLAMINE HYDROCHLORIDE CAS 6291-01-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. rubingroup.org [rubingroup.org]

- 5. youtube.com [youtube.com]

- 6. designer-drug.com [designer-drug.com]

- 7. What criteria would you use to select a suitable solvent for recrystalliz.. [askfilo.com]

- 8. sciencemadness.org [sciencemadness.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. reddit.com [reddit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mt.com [mt.com]

- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. unifr.ch [unifr.ch]

Stability of 1-(2-Methoxyethyl)cyclobutan-1-amine in acidic vs basic conditions

Technical Support Center: Stability & Handling of 1-(2-Methoxyethyl)cyclobutan-1-amine

Product ID: 1-(2-Methoxyethyl)cyclobutan-1-amine (Free Base / HCl Salt) CAS: 1487022-05-8 (Free Base) / 1795503-XX-X (HCl Salt) Chemical Class: 1,1-Disubstituted Cyclobutanamine[1]

Executive Summary: Stability Profile

Status: Conditionally Stable 1-(2-Methoxyethyl)cyclobutan-1-amine is a strained carbocycle featuring a primary amine and a pendant ether.[1] Its stability is dictated by the interplay between the cyclobutane ring strain (~26 kcal/mol) and the basicity of the amine .

-

Acidic Conditions: High stability as an ammonium salt (e.g., Hydrochloride).[1] The protonated amine exerts an electron-withdrawing effect, paradoxically protecting the ring from oxidative opening, provided no nitrosating agents are present.

-

Basic Conditions: Moderate stability.[1] The free base is chemically robust but prone to volatility , air oxidation , and carbamate formation (reaction with atmospheric

). -

Thermal: The 1,1-substitution pattern introduces steric bulk (Thorpe-Ingold effect), which generally stabilizes the ring against thermal fragmentation compared to unsubstituted cyclobutanes, but temperatures >100°C should be avoided in the presence of Lewis acids.

Acidic Conditions: Protocols & Troubleshooting

The Mechanism: Salt Formation vs. Rearrangement

In standard mineral acids (HCl,

-

Stability Factor: The positive charge on nitrogen (

) strongly destabilizes the formation of an adjacent carbocation.[1] Therefore, acid-catalyzed ring expansion (to cyclopentane derivatives) is kinetically inhibited unless a leaving group is generated (e.g., via diazotization).[1]

Workflow: Acidic Handling

-

Storage: Convert free base to Hydrochloride (HCl) salt immediately for long-term storage.

-

Workup: Use dilute HCl (1M) for extraction. The compound will partition quantitatively into the aqueous phase.

Critical Warning (Nitrous Acid): NEVER expose this compound to Sodium Nitrite (

Acidic Stability Visualization

Figure 1: Reaction pathways in acidic media.[1] Green path indicates safe storage; Red path indicates catastrophic degradation.[1]

Basic Conditions: Protocols & Troubleshooting

The Mechanism: Volatility & Carbamates

In basic media (pH > 11), the amine exists as a free base.

-

Volatility: As a low molecular weight amine (~129 g/mol ), the free base has significant vapor pressure. Evaporating solvents under high vacuum can lead to product loss.[1]

-

Carbamate Formation: Primary amines react reversibly with

in the air to form carbamates (

Workflow: Basic Handling

-

Extraction: Use DCM or MTBE.[1] Avoid Diethyl Ether if possible due to volatility overlap.[1]

-

Drying: Dry organic layers over

or -

Concentration: Do not apply high vacuum (< 5 mbar) for extended periods at RT.

Troubleshooting Guide (FAQ)

Scenario A: "My compound disappeared during LCMS analysis."

Diagnosis: Elution in Void Volume.[1]

-

Cause: In the acidic mobile phase (0.1% Formic/TFA), the amine is fully protonated and highly polar. It likely eluted with the solvent front (dead time) on a C18 column.

-

Solution:

Scenario B: "I see a new impurity (+44 Da) after leaving the free base on the bench."

Diagnosis: Carbamate Formation.

-

Cause: Reaction with atmospheric

.[1] -

Solution:

-

Immediate Fix: Acidify with 1M HCl (decarboxylates the carbamate back to the amine salt), then lyophilize.

-

Prevention: Store under Argon/Nitrogen atmosphere.

-

Scenario C: "Yield is low after acidic workup."

Diagnosis: Partitioning Error.

-

Cause: The user likely discarded the aqueous layer. The amine salt is water-soluble, not organic-soluble.[1]

-

Solution:

Comparative Data: Acid vs. Base Stability

| Parameter | Acidic Conditions (pH < 4) | Basic Conditions (pH > 10) |

| Dominant Species | Ammonium Salt ( | Free Amine ( |

| Chemical Stability | High (Resistant to hydrolysis) | Moderate (Prone to oxidation) |

| Physical State | Solid / Crystalline | Oil / Low-melting Solid |

| Volatility Risk | Negligible | High (Do not high-vac) |

| Storage Preference | Recommended (4°C, Desiccated) | Not Recommended |

| Major Risk | Nitrous Acid (Rearrangement) |

Experimental Protocol: Salt Formation (Stabilization)

Objective: Convert unstable free base to stable Hydrochloride salt.

-

Dissolution: Dissolve 1.0 eq of crude 1-(2-Methoxyethyl)cyclobutan-1-amine in minimal dry Diethyl Ether or 1,4-Dioxane (0.1 M concentration).

-

Acidification: Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in Dioxane .

-

Note: Avoid aqueous HCl if you want to precipitate the solid directly.

-

-

Precipitation: A white precipitate should form immediately.[1]

-

Isolation:

-

Drying: Dry under vacuum at RT for 2 hours. Store at -20°C.

Workflow Logic Visualization

Figure 2: Decision tree for stabilizing the amine as a hydrochloride salt.

References

-

Conner, M. L., & Brown, M. K. (2016).[3] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry, 81(18), 8050-8060.[1] (Demonstrates general stability of substituted cyclobutanes). Retrieved from [Link][1]

-

PubChem. (2025).[1] Compound Summary: (1R,2R)-2-Methoxycyclobutan-1-amine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

LibreTexts. (2020).[1][4] Acidity and Basicity of Amines. Chemistry LibreTexts. (Fundamental amine handling principles). Retrieved from [Link]

Sources

- 1. (1R,2R)-2-Methoxycyclobutan-1-amine | C5H11NO | CID 119057054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]

- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Comparative Guide to the Metabolic Stability of Cyclobutane vs. Cyclopropane Amine Derivatives

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Small Rings in Modern Drug Discovery

In the landscape of medicinal chemistry, the incorporation of small aliphatic rings like cyclopropanes and cyclobutanes has become a cornerstone of modern drug design.[1] These compact, rigid scaffolds offer a powerful tool for optimizing molecular properties by providing defined three-dimensional structures, which can enhance binding affinity, modulate physicochemical properties such as lipophilicity and pKa, and navigate new intellectual property spaces.[1][2] Cyclopropane, the most ubiquitous small ring in medicinal chemistry, is found in over 60 marketed drugs.[1] More recently, four-membered rings like cyclobutane have gained significant attention for their ability to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][3]

However, the inherent chemical properties of these strained ring systems, particularly when appended to a nitrogen atom, give rise to distinct and often contrasting metabolic fates. For drug development professionals, understanding these differences is not merely an academic exercise; it is critical for mitigating risks such as mechanism-based inhibition and the formation of reactive metabolites. This guide provides an in-depth comparison of the metabolic stability of cyclobutane versus cyclopropane amine derivatives, supported by mechanistic insights and detailed experimental protocols.

The Metabolic Fate of Cyclopropylamines: A Tale of High Strain and Reactivity

The cyclopropane ring, with a strain energy of approximately 28 kcal/mol, is characterized by its high reactivity.[4][5] When attached to an amine, this strained system becomes particularly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to complex and undesirable biotransformations.[6]

Mechanism-Based Inactivation: The "Suicide Substrate" Phenomenon

Cyclopropylamines are well-documented as mechanism-based inactivators, or "suicide inhibitors," of CYP enzymes.[7][8] The metabolic activation process typically begins with an initial one-electron oxidation at the nitrogen atom by the activated CYP heme-iron complex. This generates a highly reactive aminium radical cation.[9] From this intermediate, two major deleterious pathways can emerge:

-

Ring-Opening and Covalent Modification: The high ring strain of the cyclopropane facilitates rapid scission of the C-C bond adjacent to the radical cation. This ring-opening event generates a carbon-centered radical, which can then covalently bind to the CYP enzyme's active site, leading to irreversible inactivation.[7][10] This pathway is a significant liability in drug development, as it can lead to time-dependent inhibition of drug metabolism, posing risks for drug-drug interactions and toxicity.[6]

-

Metabolic Intermediate (MI) Complex Formation: Alternatively, the oxidized cyclopropylamine can be converted into a nitroso metabolite. This nitrosoalkane can coordinate tightly with the ferrous (Fe2+) iron of the CYP heme, forming a quasi-irreversible metabolic intermediate complex (MIC).[10][11] This complex renders the enzyme catalytically inactive, effectively sequestering it from further metabolic cycles. While distinct from covalent binding, MIC formation also results in time-dependent inhibition of the enzyme.[11]

The metabolism of cyclopropylamines is not solely mediated by CYPs; Flavin-containing monooxygenases (FMOs) can also play a role, further contributing to the formation of intermediates that lead to MICs.[6][11] The propensity of cyclopropylamine motifs to form these reactive species requires careful consideration and screening during lead optimization.[6]

Caption: Metabolic pathways for cyclopropylamine derivatives leading to CYP450 inactivation.

The Metabolic Fate of Cyclobutylamines: A Profile of Enhanced Stability

In contrast to its three-membered counterpart, the cyclobutane ring possesses slightly lower ring strain (approx. 26.3 kcal/mol) and is generally more metabolically robust.[4][12] This subtle difference in stability significantly alters its interaction with metabolizing enzymes, often making it a favorable structural motif for improving a drug candidate's pharmacokinetic profile.[1]

"Classical" Metabolic Pathways

The metabolism of cyclobutylamine derivatives tends to follow more conventional routes that do not typically involve mechanism-based inactivation. The primary metabolic pathways observed are:

-

N-Dealkylation: For secondary or tertiary amines, oxidative removal of alkyl groups attached to the nitrogen is a common metabolic route. For example, the metabolism of sibutramine, a cyclobutane-containing drug, is primarily catalyzed by CYP2B6 and involves sequential N-demethylation to form active metabolites.[13] This pathway leaves the cyclobutane ring intact.

-

Ring Hydroxylation: Direct oxidation of the cyclobutane ring is another key metabolic pathway. Cytochrome P450 enzymes can catalyze the hydroxylation at the C2 or C3 positions of the cyclobutane ring.[14][15] While this introduces a polar group that facilitates excretion, it does not typically involve ring-opening or the formation of reactive species. The resulting hydroxylated metabolites are often stable and can be readily characterized.

The reduced propensity for ring-opening makes the cyclobutane ring a much safer and more predictable scaffold from a drug metabolism perspective. Its incorporation can steer metabolism away from more labile parts of a molecule, a strategy successfully employed in numerous drug discovery programs.[4]

Caption: Common, more stable metabolic pathways for cyclobutylamine derivatives.

Head-to-Head Comparison: Cyclobutane vs. Cyclopropane Amines

The choice between incorporating a cyclobutane or a cyclopropane amine into a drug candidate can have profound implications for its metabolic profile. The table below summarizes the key differences.

| Feature | Cyclopropane Amine Derivatives | Cyclobutane Amine Derivatives |

| Ring Strain Energy | High (~28 kcal/mol)[4][5] | Moderately High (~26.3 kcal/mol)[4][12] |

| Primary Metabolic Risk | Mechanism-based inactivation (suicide inhibition) and MI complex formation[6][7] | Generally low risk of mechanism-based inactivation |

| Predominant Pathways | Ring-opening, covalent adduction to CYP enzymes, MIC formation[10][11] | N-dealkylation, ring hydroxylation[13][14] |

| Metabolic Products | Can form reactive, unstable intermediates[6] | Typically forms stable, excretable metabolites |

| Impact on CYP Enzymes | Often act as time-dependent inhibitors[11] | Generally act as simple substrates |

| Drug Design Implication | High-risk motif requiring careful evaluation for bioactivation | Favorable motif for enhancing metabolic stability[1] |

Experimental Protocol: Assessing Metabolic Stability in Human Liver Microsomes

To empirically determine and compare the metabolic stability of novel compounds, an in vitro assay using pooled human liver microsomes (HLMs) is the industry standard.[16] This system contains a rich complement of Phase I metabolizing enzymes, including the critical Cytochrome P450 family.[17]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclobutane and cyclopropane amine derivatives by monitoring the disappearance of the parent compound over time in the presence of NADPH-supplemented HLMs.

Materials

-

Test compounds (cyclobutane and cyclopropane derivatives)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

-

Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

-

96-well incubation plates and collection plates

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Step-by-Step Methodology

-

Preparation of Reagents:

-

Thaw liver microsomes on ice.[18] Dilute the 20 mg/mL stock to an intermediate concentration (e.g., 2 mg/mL) with cold phosphate buffer.

-

Prepare the final incubation mixture by further diluting the microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation wells.[17][19] Keep this mixture on ice.

-

Prepare test compound and control stock solutions in DMSO (e.g., 10 mM) and create intermediate dilutions in buffer to achieve a final incubation concentration of 1 µM.[18] The final DMSO concentration should be ≤ 0.5%.

-

-

Incubation Procedure:

-

Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test compounds to initiate a 5-minute pre-incubation at 37°C. This step allows the compounds and enzymes to reach thermal equilibrium.

-

Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" negative controls.[17] The minus-cofactor wells are crucial to confirm that disappearance is enzyme- and cofactor-dependent.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[16] The 0-minute time point sample should be taken immediately after adding NADPH.

-

The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

-

Sample Processing and Analysis:

-

Seal and centrifuge the collection plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound concentration at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.[16]

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

-

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 8. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. info.mercell.com [info.mercell.com]

- 19. merckmillipore.com [merckmillipore.com]

A Comparative Guide to the FTIR Spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine HCl for Pharmaceutical Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method for molecular characterization. This guide provides an in-depth analysis of the FTIR spectrum of 1-(2-Methoxyethyl)cyclobutan-1-amine hydrochloride, a compound of interest in pharmaceutical research. By comparing its spectral features with those of structurally related molecules, we aim to provide a comprehensive reference for its identification and characterization.

The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 1-(2-Methoxyethyl)cyclobutan-1-amine HCl, this fingerprint reveals the presence of key functional groups: a primary amine hydrochloride, an ether linkage, and a cyclobutane ring. Understanding the characteristic absorption bands of these groups is crucial for confirming the molecule's identity and purity.